molecular formula C13H11N B14219547 3,4-Dihydrophenanthridine CAS No. 627529-39-9

3,4-Dihydrophenanthridine

Cat. No.: B14219547
CAS No.: 627529-39-9
M. Wt: 181.23 g/mol
InChI Key: ADRLXOMDFBVBNM-UHFFFAOYSA-N
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Description

3,4-Dihydrophenanthridine is a privileged N-heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused tricyclic structure serves as a core building block in various alkaloids and synthetic compounds with demonstrated biological activity. Researchers value this compound for developing novel therapeutic agents, particularly in oncology. The phenanthridine core is a common structural feature in many bioactive molecules, and its derivatives have shown potent antitumor activities against a range of human cancer cell lines, including HepG2, A549, and CNE1 . For instance, structurally simple phenanthridine analogues have been designed as anticancer agents, with some compounds exhibiting superior activity to the natural alkaloid nitidine chloride . The dihydrophenanthridine framework can be synthesized through innovative routes, such as a palladium-catalyzed intramolecular C-H functionalization of Ugi adducts, offering a convergent strategy to access diverse and highly functionalized derivatives for structure-activity relationship studies . Furthermore, modern synthetic approaches have been developed to selectively access the 5,6-dihydro analog of phenanthridine, highlighting the ongoing interest in this chemical space for creating diverse molecular libraries . Beyond its pharmaceutical applications, the phenanthridine scaffold is also explored in materials science due to its inherent high charge mobility, making it a versatile building block for functional materials . This product is intended for research purposes only.

Properties

CAS No.

627529-39-9

Molecular Formula

C13H11N

Molecular Weight

181.23 g/mol

IUPAC Name

3,4-dihydrophenanthridine

InChI

InChI=1S/C13H11N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h1-3,5-7,9H,4,8H2

InChI Key

ADRLXOMDFBVBNM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=C1)C3=CC=CC=C3C=N2

Origin of Product

United States

Synthetic Methodologies for 3,4 Dihydrophenanthridine and Its Derivatives

Established Strategies for Dihydrophenanthridine Scaffold Construction

Traditional methods for the synthesis of the dihydrophenanthridine core have laid the groundwork for more advanced and efficient strategies. These established routes often involve multi-step sequences and have been instrumental in accessing a variety of derivatives.

Reductive Ring Expansion Approaches

A notable strategy for the synthesis of 5,6-dihydrophenanthridine (B3050675) involves a reductive ring-expansion reaction. acs.orgnih.gov This method utilizes cyclic ketoximes fused to aromatic rings, which upon treatment with diisobutylaluminum hydride (DIBALH), undergo a regioselective rearrangement to afford various nitrogen-containing heterocycles, including 5,6-dihydrophenanthridine. acs.orgnih.govconsensus.appclockss.org

The reaction proceeds through a proposed three-centered transition state in a stepwise mechanism. acs.orgnih.gov Density functional theory (DFT) calculations suggest the involvement of a partial phenonium cation intermediate. acs.orgnih.gov A key aspect of this reaction is the preferential migration of the more electron-rich group, leading to the formation of the corresponding secondary amines. acs.orgnih.gov This methodology has been successfully applied to a range of cyclic ketoximes, demonstrating its utility in generating diverse heterocyclic structures. acs.orgconsensus.app

Cycloaddition Reactions in Dihydrophenanthridine Synthesis

Cycloaddition reactions represent a powerful tool in organic synthesis for the construction of cyclic systems with high stereocontrol. wiley.com In the context of dihydrophenanthridine synthesis, palladium-catalyzed [2+2+2] cycloaddition reactions have been developed as a practical and efficient domino method. sioc-journal.cnresearchgate.net This approach allows for the preparation of dihydrophenanthridines from readily available diynes and aryl halides. sioc-journal.cnresearchgate.net

Furthermore, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in-situ generated oxyallyl cations have been shown to produce cyclohepta[b]indoles, which are structurally related to dihydrophenanthridines. nih.gov While not a direct synthesis of 3,4-dihydrophenanthridine, this methodology highlights the potential of cycloaddition strategies in accessing complex heterocyclic frameworks.

Intramolecular Diels-Alder (IMDAF) Cyclization Routes

The intramolecular Diels-Alder reaction of furan (B31954) (IMDAF) has emerged as a key strategy for the synthesis of phenanthridine (B189435) derivatives. researchgate.netcore.ac.uk This approach involves the cyclization of ortho-furyl(alkenylamino)arenes, which can be influenced by both microwave irradiation and conventional heating. researchgate.net The reaction conditions significantly impact the outcome, with microwave conditions often leading to the formation of 5,6-dihydrophenanthridines that can be readily oxidized to the fully aromatic phenanthridines. researchgate.net

The IMDAF reaction is stereoselective, typically yielding exo-adducts as the major products. researchgate.netresearchgate.net The starting materials for these cyclizations are often accessible through multi-component reactions, such as the Ugi reaction, followed by the intramolecular [4+2] cycloaddition. beilstein-journals.org This tandem approach allows for the rapid construction of complex furoisoindoles, which are precursors to phenanthridine derivatives. beilstein-journals.org The versatility of the IMDAF strategy has been demonstrated in the synthesis of various substituted phenanthridines. researchgate.netscience.gov

Transition Metal-Catalyzed Syntheses of Dihydrophenanthridines

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of dihydrophenanthridines is no exception. These methods often offer higher efficiency, selectivity, and functional group tolerance compared to traditional approaches.

Palladium-Catalyzed C-H Functionalization Processes

Palladium-catalyzed C-H functionalization has become a cornerstone of modern organic synthesis, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds. rsc.org This strategy has been extensively applied to the synthesis of dihydrophenanthridines, offering a straightforward and efficient route to this important heterocyclic scaffold. acs.org

Another powerful strategy utilizes a picolinamide (B142947) directing group to facilitate sequential C-H functionalization reactions. semanticscholar.org This method involves the palladium-catalyzed arylation of a benzylpicolinamide followed by an intramolecular dehydrogenative amination of an ε-C(sp2)–H bond to construct the dihydrophenanthridine ring system. semanticscholar.org The resulting dihydrophenanthridines can be further oxidized to the corresponding phenanthridines. semanticscholar.org

The development of a palladium-catalyzed domino N-benzylation/intramolecular direct arylation of sulfonanilides with 2-bromobenzyl bromides provides another efficient route to N-sulfonyl dihydrophenanthridines. acs.org This process effectively controls the formation of the desired 5,6-dihydrophenanthridines over potential seven-membered ring biaryl sultam byproducts. acs.org

Intramolecular direct arylation is a powerful subset of C-H functionalization that has been successfully employed for the synthesis of dihydrophenanthridines and related structures. researchgate.netresearchgate.net This approach involves the palladium-catalyzed coupling of an aryl halide with a C-H bond within the same molecule.

A notable application is the synthesis of N-sulfonyl dihydrophenanthridines through a domino N-benzylation/intramolecular direct arylation sequence. acs.org This reaction proceeds in good to excellent yields and demonstrates control over the regioselectivity of the cyclization. acs.org The mechanism is believed to proceed through a concerted metalation-deprotonation (CMD) pathway. researchgate.net

Furthermore, a palladium-catalyzed intramolecular direct C-H arylation has been utilized in the synthesis of pyrido[3,2,1-de]phenanthridin-6-ones. nih.gov This sequential process involves an initial intramolecular Friedel-Crafts alkylation followed by the palladium-catalyzed C-H arylation to construct the final polycyclic framework. nih.gov The versatility of intramolecular direct arylation is also highlighted in the synthesis of 6H-dibenzo[c,h]chromenes from 2-bromobenzyl-α-naphthyl ethers, showcasing the broad applicability of this methodology in constructing biaryl-linked heterocyclic systems. researchgate.net

Data Tables

Table 1: Examples of Palladium-Catalyzed Synthesis of Dihydrophenanthridines

EntryStarting MaterialsCatalyst/ReagentsProductYield (%)Reference
1o-Iodobenzaldehyde, Aniline, Isocyanide, Carboxylic AcidPdCl₂, KOAcFunctionalized DihydrophenanthridineGood to Excellent nih.govbeilstein-journals.org
2Benzylpicolinamide, Aryl IodidePd(OAc)₂, PhI(OAc)₂DihydrophenanthridineGood semanticscholar.org
3Sulfonanilide, 2-Bromobenzyl BromidePalladium CatalystN-Sulfonyl DihydrophenanthridineGood to Excellent acs.org
4Diyne, Aryl HalidePalladium CatalystDihydrophenanthridineNot Specified sioc-journal.cnresearchgate.net

Rhodium-Catalyzed Alkyne Cycloaddition Reactions

Rhodium-catalyzed cycloaddition reactions offer another effective strategy for the synthesis of fused heterocyclic systems. While direct examples for this compound are less common, the principles of rhodium-catalyzed [4+2] and other cycloadditions of alkynes are well-established and can be conceptually applied. researchgate.netacs.org Cationic rhodium(I) complexes are known to catalyze intramolecular [4+2] cycloadditions of diene-tethered alkynes to form bicyclic products. researchgate.netacs.org

More relevantly, rhodium(II) catalysts have been used in the synthesis of tetracyclic 3,4-fused indoles and dihydroindoles through a (3+2) cycloaddition of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole. mdpi.com This process involves the formation of an α-imino rhodium carbene intermediate. Furthermore, rhodium-catalyzed decarbonylative cycloadditions of 1H-indene-1,2,3-triones with alkynes have been developed to produce indenone and quinone derivatives, showcasing the versatility of rhodium in C-C bond activation and cycloaddition transformations. rsc.org The transannulation of N-perfluoroalkyl-1,2,3-triazoles with terminal alkynes, catalyzed by rhodium, leads to the formation of substituted pyrroles. beilstein-journals.org

Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridine Derivatives

The asymmetric hydrogenation of phenanthridines provides a direct and efficient route to optically active 5,6-dihydrophenanthridines. bohrium.comdicp.ac.cnnih.govacs.org This has been successfully achieved using chiral cationic ruthenium diamine complexes as catalysts, affording the products with high enantiomeric excesses (up to 92% ee) and full conversions. bohrium.comdicp.ac.cnnih.govacs.org

A critical factor for achieving high enantioselectivity in this reaction is the choice of the counteranion of the ruthenium catalyst. bohrium.comdicp.ac.cnacs.org The hydrogenation is typically carried out under optimized conditions, and a variety of phenanthridine derivatives bearing different substituents can be efficiently hydrogenated. dicp.ac.cn The enantioselectivity is often more sensitive to the position of the substituents rather than their electronic properties. dicp.ac.cn The resulting chiral 5,6-dihydrophenanthridines have potential applications as chiral hydride donors in organocatalytic asymmetric transfer hydrogenation reactions. bohrium.comdicp.ac.cnacs.org

Table 3: Ruthenium-Catalyzed Enantioselective Hydrogenation of Phenanthridines

Catalyst SystemKey FeatureEnantiomeric Excess (ee, %)Reference
Chiral cationic ruthenium diamine complexesCounteranion choice is criticalUp to 92 bohrium.comdicp.ac.cnnih.govacs.org

Multicomponent Reaction (MCR) Approaches to Dihydrophenanthridine Compounds

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high efficiency and molecular diversity.

Ugi Four-Component Reaction (Ugi-4CR) Pathways

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been ingeniously coupled with a post-functionalization step to synthesize highly functionalized dihydrophenanthridines. beilstein-journals.orgnih.gov The sequence begins with an Ugi reaction between an o-iodobenzaldehyde, an aniline, an isocyanide, and a carboxylic acid to afford an α-acetamido-α-phenylacetamide intermediate in good to excellent yields. beilstein-journals.orgnih.gov

This Ugi adduct then undergoes a palladium-catalyzed intramolecular C-H functionalization under ligandless conditions to yield the desired dihydrophenanthridine. beilstein-journals.orgnih.gov This two-step process provides access to a diverse range of dihydrophenanthridines from readily available starting materials. beilstein-journals.orgnih.gov The Ugi reaction itself is highly versatile, with many alternative reactants available for each of the four components, further expanding the scope of accessible structures. nih.gov

Table 4: Synthesis of Dihydrophenanthridines via Ugi-4CR and Palladium-Catalyzed Cyclization

Step 1: ReactionStep 2: ReactionKey AdvantageOverall YieldReference
Ugi-4CRPd-catalyzed intramolecular C-H functionalizationHigh molecular diversity from simple starting materialsGood to excellent beilstein-journals.orgnih.gov

Cascade Reactions from 2-Arylanilines and Alkynoates

An unprecedented and selective synthesis of dihydrophenanthridine derivatives has been developed through a cascade reaction of 2-arylanilines with alkynoates. nih.govacs.org Mechanistic studies have revealed that the formation of the dihydrophenanthridine scaffold proceeds through an initial C(sp²)-H alkenylation of the 2-arylaniline with the alkynoate, followed by an intramolecular aza-Michael addition. nih.govacs.org

This novel protocol offers several advantages, including the use of easily obtainable substrates with a free amino group, the formation of pharmaceutically relevant products, the use of inexpensive catalysts, and conveniently controllable selectivity. nih.govacs.org When the reaction is conducted at an elevated temperature, the initially formed substituted dihydrophenanthridine can undergo a retro-Mannich-type reaction, leading to the corresponding phenanthridine through C-C bond cleavage. nih.govacs.org

Organocatalytic and Asymmetric Synthetic Strategies

The demand for enantiomerically pure compounds has spurred the development of sophisticated organocatalytic and asymmetric methods. These strategies utilize chiral catalysts to control the stereochemical outcome of reactions, leading to the formation of specific enantiomers of dihydrophenanthridine derivatives, which are crucial for pharmaceutical applications.

Chiral phosphoric acid (CPA) catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral heterocycles. In the context of dihydrophenanthridines, CPA-catalyzed transfer hydrogenation has been successfully employed for the asymmetric reduction of phenanthridines and the synthesis of related chiral structures. nih.govacs.org This method typically involves the use of a hydrogen donor, such as Hantzsch ester or dihydrophenanthridine (DHPD) itself, to reduce the C=N bond of the phenanthridine ring system. nih.govdicp.ac.cn

The first asymmetric hydrogenation of phenanthridines using chiral cationic ruthenium diamine complexes has been reported, achieving high enantioselectivity (up to 92% ee) and full conversion. bohrium.com The choice of the counteranion for the ruthenium catalyst was found to be critical in achieving these results. bohrium.com Furthermore, the resulting optically active 5,6-dihydrophenanthridines can serve as chiral hydride donors in subsequent organocatalytic transfer hydrogenation reactions. bohrium.com

In a related approach, a borane-catalyzed hydrogenation of phenanthridine can be used to regenerate dihydrophenanthridine, which then participates in a CPA-catalyzed asymmetric transfer hydrogenation of substrates like quinolines and benzoxazinones. bohrium.com This highlights the versatility of dihydrophenanthridine as a recyclable hydride source in these catalytic cycles. bohrium.comresearchgate.net

Table 1: Chiral Phosphoric Acid-Catalyzed Hydrogenation of Phenanthridine Derivatives This table is representative of the types of results achieved in this field and may not reflect a single specific study.

SubstrateCatalyst SystemHydride DonorYield (%)Enantiomeric Excess (ee, %)Reference
6-Phenylphenanthridine(R)-TRIP / Ru(OAc)₂H₂ (50 atm)>9992 bohrium.com
6-MethylphenanthridineChiral Borane (B79455)H₂9593 bohrium.com
2-Hydroxypyrimidine DerivativeChiral Phosphoric AcidDihydrophenanthridine9899 nih.govdicp.ac.cn

Nature utilizes the coenzyme NAD(P)H for a vast range of redox reactions. Inspired by this, chemists have developed synthetic NAD(P)H models for biomimetic asymmetric hydrogenation. nih.gov 9,10-Dihydrophenanthridine (DHPD) has been identified as a novel and highly effective NAD(P)H mimic. nih.govacs.org A key advantage of DHPD is its facile regeneration from the corresponding phenanthridine using hydrogen gas as the terminal reductant under mild conditions, often catalyzed by transition metals like ruthenium. researchgate.netnih.gov

This regenerable system allows for the catalytic use of the dihydrophenanthridine hydride donor in the asymmetric hydrogenation of various substrates, including benzoxazines, quinoxalines, and quinolines, affording excellent yields and high enantioselectivities. nih.govacs.org The combination of chiral NAD(P)H models, including those based on the dihydrophenanthridine scaffold, with achiral Brønsted or Lewis acid catalysts has expanded the scope of these reactions to imines and electron-deficient alkenes. dicp.ac.cn Mechanistic studies have revealed that the fused aromatic structure of dihydrophenanthridine influences its reduction potential and hydride-donating strength compared to other models like Hantzsch esters. researchgate.net An unexpected reversal of enantioselectivity has been observed when switching between different NAD(P)H models, which is attributed to different hydride transfer pathways. nih.gov

Table 2: Biomimetic Asymmetric Hydrogenation using Dihydrophenanthridine (DHPD) as a Regenerable Hydride Donor

SubstrateTransfer CatalystRegeneration CatalystYield (%)Enantiomeric Excess (ee, %)Reference
BenzoxazinoneChiral Phosphoric AcidBorane / H₂69-9964-99 researchgate.net
QuinoxalineChiral Phosphoric AcidRu-complex / H₂>9996 nih.govacs.org
QuinolineChiral Phosphoric AcidRu-complex / H₂9895 nih.govacs.org
ImineBrønsted AcidChiral DHPD model / H₂Up to 99Up to 99 dicp.ac.cn

Reaction Mechanisms and Mechanistic Investigations of Dihydrophenanthridine Transformations

Fundamental Insights into C-H Activation Pathways

The construction of the dihydrophenanthridine core often relies on C-H activation, a powerful strategy for forming carbon-carbon or carbon-heteroatom bonds directly from ubiquitous C-H bonds.

A notable pathway involves palladium-catalyzed C-H bond activation using biaryl 2-iminoquinones. acs.orgnih.gov In this approach, the iminoquinone moiety serves a dual role: it acts as a directing group for the ortho-C-H activation and as an internal oxidant. acs.orgnih.gov The catalytic cycle is proposed to proceed through a sequence of C-H bond activation, coordination and insertion of activated olefins, β-hydride elimination, H-shift, insertion, and finally protonation or another β-hydride elimination step. acs.orgnih.gov This redox-neutral pathway efficiently produces dihydrophenanthridine derivatives. acs.org

Another strategy employs an O-(2-pyridyl)sulfonyl directing group in a palladium-catalyzed intramolecular dehydrogenative coupling. The proposed mechanism begins with O-(2-pyridyl)sulfonyl group-directed palladation to form a complex, which then undergoes an intramolecular concerted metalation-deprotonation (CMD) step. nih.gov This CMD step is assisted by trifluoroacetate (B77799) via a six-membered transition state. nih.gov Computational studies on related systems support the favorability of the CMD mechanism in carboxylate-assisted C-H activations. researchgate.net

Rhodium(III) catalysts have also been harnessed for C-H activation to afford dihydrophenanthridines. rsc.org This method utilizes N-methoxybenzamides and hypervalent iodonium (B1229267) ylides as carbene precursors. The reaction proceeds through a domino intermolecular C-H activation followed by an intramolecular condensation. rsc.org Kinetic Isotope Effect (KIE) studies and DFT calculations have been performed to substantiate the proposed mechanistic pathway. rsc.org

Catalyst SystemDirecting Group/PrecursorKey Mechanistic FeatureRef.
PalladiumIminoquinoneActs as directing group and internal oxidant acs.orgnih.gov
PalladiumO-(2-pyridyl)sulfonylConcerted Metalation-Deprotonation (CMD) nih.gov
Rhodium(III)N-methoxybenzamide / Iodonium ylideDomino C-H activation/intramolecular condensation rsc.org

Detailed Analysis of Intramolecular Cyclization Mechanisms

Intramolecular cyclization is the key step that forges the characteristic ring system of dihydrophenanthridines. Several mechanistic approaches have been developed to achieve this transformation efficiently.

One prominent method involves a sequence starting with a Ugi four-component reaction (Ugi-4CR) to create a suitable precursor, an α-acetamido-α-phenylacetamide. beilstein-journals.org This adduct then undergoes a palladium-catalyzed intramolecular C-H functionalization to yield the dihydrophenanthridine structure. beilstein-journals.orgbeilstein-journals.org This C-H arylation process was found to be effective even under ligandless conditions, demonstrating the robustness of the cyclization step. beilstein-journals.org

A palladium-catalyzed intramolecular C-H/C-H dehydrogenative coupling of two simple arenes provides another direct route. nih.gov The mechanism involves the formation of an aryl-aryl bond through a proposed concerted metalation-deprotonation (CMD) process, followed by reductive elimination from a palladium intermediate to generate the 5,6-dihydrophenanthridine (B3050675) product. nih.gov

Cascade reactions offer an elegant approach where multiple bonds are formed in a single operation. An unprecedented selective synthesis of dihydrophenanthridine derivatives from o-arylanilines and alkynoates has been reported. researchgate.net Mechanistic studies indicate that the formation of the dihydrophenanthridine scaffold proceeds through an initial C(sp²)-H alkenylation of the 2-arylaniline with the alkynoate, which is then followed by an intramolecular aza-Michael addition to complete the cyclization. researchgate.net

Furthermore, microwave-mediated intramolecular Diels-Alder cyclization of ortho-furyl(allylamino)arenes has been used to create the core structure. researchgate.net The initially formed Diels-Alder adduct, in the presence of a catalytic amount of acid, rearranges to form dihydrophenanthridines, which can be subsequently oxidized to phenanthridines. researchgate.net

Elucidation of Hydride Transfer Mechanisms in Asymmetric Hydrogenation Reactions

9,10-Dihydrophenanthridine (DHPD) has been designed and utilized as a novel and easily regenerable NAD(P)H model for the biomimetic asymmetric hydrogenation of various prochiral substrates, including imines and aromatic compounds like benzoxazinones, quinoxalines, and quinolines. nih.govacs.org

A key mechanistic feature is the hydride transfer from the dihydrophenanthridine to the substrate. An unexpected reversal of enantioselectivity has been observed when using DHPD compared to other common hydride donors like Hantzsch esters, even with the same chiral catalyst. nih.govunimi.it This reversal is attributed to a different hydride transfer pathway. nih.gov DFT calculations have suggested that while Hantzsch esters typically engage in a 1,4-hydride transfer, dihydroquinoxalines (a related class of hydride donors) proceed via a 1,2-hydride transfer pathway. unimi.it This highlights that the structure of the hydride donor is crucial in determining the geometry of the transition state and, consequently, the stereochemical outcome of the reaction. unimi.it The combination of frustrated Lewis pair (FLP) catalysis for H₂ activation and CPA-catalyzed transfer hydrogenation has proven to be an effective solution for hydrogenating substrates that are otherwise inert to direct FLP-catalyzed hydrogenation. acs.org

Regioselectivity and Stereoselectivity Control in Dihydrophenanthridine Synthesis

Controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the three-dimensional arrangement of the product) is paramount for the synthesis of complex, well-defined molecules.

Regioselectivity: In the synthesis of dihydrophenanthridines via C-H activation, regioselectivity is often dictated by the use of directing groups. mdpi.com For instance, in palladium-catalyzed reactions, an iminoquinone group directs the C-H activation to the ortho position of the biaryl system, ensuring the correct cyclization to form the dihydrophenanthridine skeleton. acs.org Similarly, the O-(2-pyridyl)sulfonyl group directs the palladium catalyst to a specific C-H bond, enabling the selective intramolecular dehydrogenative coupling of two aryl C-H bonds. nih.gov The challenge of low C-H bond reactivity and potential catalyst poisoning by the nitrogen atom in the substrate or product necessitates such a directed approach. mdpi.com In a domino N-benzylation/intramolecular direct arylation sequence, the choice of reaction conditions allows for the controlled formation of 5,6-dihydrophenanthridines over the potential formation of seven-membered biaryl sultam rings. acs.org

Stereoselectivity: Stereocontrol is crucial when creating chiral dihydrophenanthridines or using them in asymmetric catalysis. In the biomimetic asymmetric hydrogenation reactions where dihydrophenanthridine acts as a hydride donor, the enantioselectivity is controlled by a chiral catalyst, such as a chiral phosphoric acid (CPA). nih.govacs.org The CPA protonates the substrate (e.g., a quinoxaline), and the resulting ion pair associates with the dihydrophenanthridine. The chiral environment created by the CPA dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the product in excess. unimi.it The synthesis of chiral hydrophenanthridines has also been achieved with high stereoselectivity through organocatalyzed domino reactions, such as aza-Michael/Michael/Michael processes, which can create multiple contiguous stereocenters in a controlled manner. researchgate.net

Computational and Theoretical Studies of Reaction Mechanisms (e.g., DFT, IRC)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms involved in dihydrophenanthridine chemistry. coe.edu These theoretical studies provide detailed energetic and structural information about reactants, transition states, and intermediates that are often difficult or impossible to observe experimentally.

DFT calculations have been employed to support mechanisms proposed from experimental data. For example, in the Rh(III)-catalyzed synthesis of dihydrophenanthridines, DFT calculations were performed to substantiate the proposed pathway involving domino C-H activation and intramolecular condensation. rsc.org These studies can help rationalize observed reactivity and selectivity. For instance, DFT has been used to understand the different hydride transfer pathways of dihydrophenanthridine models compared to Hantzsch esters in asymmetric hydrogenation, explaining the observed reversal in enantioselectivity. unimi.it

The Concerted Metalation-Deprotonation (CMD) mechanism, a key concept in C-H activation reactions catalyzed by transition metals, is frequently investigated using DFT. researchgate.net These studies analyze the transition state of the C-H cleavage step, providing insight into the role of the ligand (e.g., acetate) in assisting the proton transfer. researchgate.net

To further validate a proposed reaction pathway, Intrinsic Reaction Coordinate (IRC) calculations are often performed. joaquinbarroso.comscm.com An IRC calculation traces the minimum energy path downhill from a calculated transition state structure. scm.com A successful IRC calculation confirms that the identified transition state correctly connects the proposed reactants and products, providing strong evidence for the specific mechanistic step. joaquinbarroso.comscm.com In the study of the hydrogenation of phenanthridine (B189435) catalyzed by Ruthenium pincer complexes, DFT calculations were used to investigate the mechanism, revealing an outer-sphere stepwise hydrogen transfer to the C=N bond. csic.es

Structural Diversity and Design Principles for Dihydrophenanthridine Scaffolds

Synthesis of Substituted Dihydrophenanthridine Analogs

The synthesis of substituted 5,6-dihydrophenanthridine (B3050675) analogs has been a focal point of extensive research, leading to the development of several elegant and efficient methodologies. These strategies often rely on transition-metal catalysis, particularly with palladium, to construct the core aryl-aryl bond.

One prominent strategy involves the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. mdpi.comresearchgate.net This approach offers a direct and atom-economical route to the dihydrophenanthridine skeleton. For instance, using a catalytic system of Pd(TFA)₂ and Cu(TFA)₂·H₂O in trifluoroethanol, a variety of N-acyl protected biphenylamines can be cyclized to afford the corresponding 5,6-dihydrophenanthridines in good to excellent yields. mdpi.comresearchgate.net This method demonstrates broad functional group tolerance, accommodating alkyl, halide, trifluoromethoxy, nitro, and methyl sulfonyl substituents on the aromatic rings. mdpi.com A large-scale synthesis has been demonstrated, highlighting the practical utility of this method. mdpi.comresearchgate.net

Another powerful palladium-catalyzed method is the [2+2+2] cycloaddition reaction. This domino process allows for the efficient construction of dihydrophenanthridines from readily available diynes and aryl halides. The reaction proceeds under mild conditions and provides a versatile route to a range of substituted dihydrophenanthridine derivatives.

Furthermore, palladium-catalyzed annulation of benzylamines and arynes via C-H activation presents another avenue to construct 5,6-dihydrophenanthridine derivatives. mdpi.com Arynes, highly reactive intermediates, can also be trapped in a multicomponent reaction with anilines and ethyl glyoxylate (B1226380) in a transition-metal-free approach, proceeding through an inverse electron-demand aza Diels-Alder cycloaddition to furnish N-aryl dihydrophenanthridine derivatives. researchgate.netresearchgate.net

Cascade reactions involving the selective synthesis of dihydrophenanthridine derivatives from o-arylanilines and alkynoates have also been reported. These reactions proceed through an initial C(sp²)–H alkenylation followed by an intramolecular aza-Michael addition. acs.org This protocol is advantageous due to the use of easily accessible starting materials with a free amino group and the ability to control selectivity to favor the dihydrophenanthridine product. acs.org

A sequence of Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed intramolecular C-H functionalization has been developed for the synthesis of dihydrophenanthridines, showcasing the power of multicomponent reactions in building molecular complexity. beilstein-journals.org

Interactive Table 1: Selected Examples of Palladium-Catalyzed Synthesis of Substituted 5,6-Dihydrophenanthridines

EntryStarting MaterialCatalyst SystemProductYield (%)
13-(N-benzylacetamido)phenyl pyridine-2-sulfonatePd(TFA)₂ / Cu(TFA)₂·H₂O5-Acetyl-5,6-dihydrophenanthridin-1-yl pyridine-2-sulfonate83
23-(N-(4-methylbenzyl)acetamido)phenyl pyridine-2-sulfonatePd(TFA)₂ / Cu(TFA)₂·H₂O5-Acetyl-9-methyl-5,6-dihydrophenanthridin-1-yl pyridine-2-sulfonate78
33-(N-(4-fluorobenzyl)acetamido)phenyl pyridine-2-sulfonatePd(TFA)₂ / Cu(TFA)₂·H₂O5-Acetyl-9-fluoro-5,6-dihydrophenanthridin-1-yl pyridine-2-sulfonate85
43-(N-(4-(trifluoromethyl)benzyl)acetamido)phenyl pyridine-2-sulfonatePd(TFA)₂ / Cu(TFA)₂·H₂O5-Acetyl-9-(trifluoromethyl)-5,6-dihydrophenanthridin-1-yl pyridine-2-sulfonate75

Chiral Dihydrophenanthridine Derivatives and Enantiomer Research

The synthesis of chiral, enantioenriched 5,6-dihydrophenanthridines is of paramount importance due to the often stereospecific nature of their biological activity. Research in this area has led to the development of several highly effective asymmetric catalytic systems.

A significant breakthrough has been the asymmetric hydrogenation of 6-substituted phenanthridines. The first successful asymmetric hydrogenation was achieved using phosphine-free chiral cationic ruthenium diamine catalysts, affording optically pure 5,6-dihydrophenanthridines with up to 92% enantiomeric excess (ee) and full conversion. bohrium.com The choice of the counteranion for the ruthenium catalyst was found to be a critical factor in achieving high enantioselectivity. bohrium.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of dihydrophenanthridines. A notable example is the modified Pictet-Spengler reaction of biphenyl-2-amines and aromatic aldehydes, catalyzed by an H₈-BINOL-derived chiral imidodiphosphoric acid. researchgate.netacs.org This method provides straightforward access to a series of chiral 6-aryl-5,6-dihydrophenanthridines with impressive yields (up to 98%) and enantioselectivities (up to 99% ee). researchgate.net The catalyst demonstrates strong stereocontrolling capabilities in this transformation. researchgate.net

Palladium catalysis has also been successfully employed in the enantioselective synthesis of these scaffolds. A one-pot process combining rhodium and palladium catalysis has been developed for the highly enantioselective synthesis of 6-aryl-substituted 5,6-dihydrophenanthridines. researchgate.net This approach takes advantage of the retro-carbopalladation of aldimines formed from chiral o-bromobenzylamines. researchgate.net

Interactive Table 2: Enantioselective Synthesis of Chiral 6-Aryl-5,6-dihydrophenanthridines via Organocatalytic Pictet-Spengler Reaction

EntryBiphenyl-2-amineAldehydeCatalystYield (%)ee (%)
14-Methoxy-biphenyl-2-amine4-NitrobenzaldehydeH₈-BINOL-derived imidodiphosphoric acid9599
24-Methoxy-biphenyl-2-amine2-NitrobenzaldehydeH₈-BINOL-derived imidodiphosphoric acid9196
34-Hydroxy-biphenyl-2-amine4-NitrobenzaldehydeH₈-BINOL-derived imidodiphosphoric acid8899
44-Methoxy-biphenyl-2-amine4-(Trifluoromethyl)benzaldehydeH₈-BINOL-derived imidodiphosphoric acid7991

Phenanthridinequinone Derivatives and their Synthesis

Phenanthridinequinone derivatives represent a class of oxidized dihydrophenanthridines with significant biological potential. Their synthesis often involves a multi-step sequence starting from simple quinones and aromatic aldehydes.

A highly efficient one-pot procedure has been developed for the synthesis of 3,4-dihydrophenanthridine-1,7,10(2H)-trione intermediates from acylhydroquinones. nih.govunap.cl This method is a key step in a sequence that can begin with the solar photoacylation of benzoquinone with arylaldehydes to generate the necessary acylhydroquinone precursors. nih.govunap.cl

The synthesis of 8-anilino-6-aryl-3,4-dihydrophenanthridine-1,7,10(2H)-triones has been reported, starting from the reaction of 2-acyl-1,4-benzoquinones with 3-aminocyclohex-2-en-1-one in the presence of silver (I) oxide to yield 6-aryl-3,4-dihydrophenanthridine-1,7,10(2H)-triones. jocpr.com These triones can then undergo further reaction with various anilines, catalyzed by cerium(III) chloride heptahydrate, to produce the desired 8-anilino derivatives. jocpr.com This methodology allows for the introduction of substituents at the 8-position of the phenanthridinequinone scaffold. jocpr.com

Furthermore, the angular cyclohexanone (B45756) ring of the phenylamino-3,4-tetrahydrophenanthridine-1,7,10(2H)-trione pharmacophore can be aromatized. unap.cl For instance, treatment of 8- and 9-phenylamino-3,4-tetrahydrophenanthridine-1,7,10(2H)-triones with palladium(II) acetate (B1210297) in refluxing acetic acid leads to the corresponding aromatized phenanthridinequinones in good yields. unap.cl

Interactive Table 3: Synthesis of Substituted Phenanthridinequinones

EntryStarting QuinoneReagentsProductYield (%)
12-Benzoyl-1,4-benzoquinone3-Aminocyclohex-2-en-1-one, Ag₂O6-Phenyl-3,4-dihydrophenanthridine-1,7,10(2H)-trioneNot specified
26-Phenyl-3,4-dihydrophenanthridine-1,7,10(2H)-trioneAniline, CeCl₃·7H₂O8-Anilino-6-phenyl-3,4-dihydrophenanthridine-1,7,10(2H)-trioneNot specified
36-(4-Methoxyphenyl)-3,4-dihydrophenanthridine-1,7,10(2H)-trioneAniline, CeCl₃·7H₂O8-Anilino-6-(4-methoxyphenyl)-3,4-dihydrophenanthridine-1,7,10(2H)-trioneNot specified

Nitrogen-Substituted Dihydrophenanthridines (e.g., N-mesyl, N-acyl analogs)

The nitrogen atom of the dihydrophenanthridine scaffold provides a convenient handle for the introduction of various substituents, such as mesyl (SO₂CH₃) and acyl (COR) groups. These N-substituted analogs are often key intermediates in more complex synthetic sequences or can themselves exhibit interesting properties.

The synthesis of N-acetyldihydrophenanthridines has been extensively studied. pitt.edu For example, 5-acetyl-5,6-dihydrophenanthridine derivatives are readily prepared and have been shown to exhibit interesting conformational dynamics. pitt.edu The N-acetyl group can be introduced through various standard acylation procedures. A general procedure involves the reaction of the corresponding dihydrophenanthridine with an acyl chloride. mdpi.com For instance, an immunosuppressant dihydrophenanthridine derivative was synthesized by activating the imine structure of phenanthridine (B189435) with an acyl chloride, followed by an in situ nucleophilic attack. mdpi.com

N-mesyl substituted dihydrophenanthridines are also synthetically valuable. The copper-catalyzed decomposition of diazonium salts derived from N-mesyldibenzylamines has been investigated. publish.csiro.au While this reaction primarily leads to the formation of seven-membered dibenz[c,e]azepine rings, the study of related systems provides insights into the reactivity of N-mesyl precursors. publish.csiro.au More direct syntheses of N-mesyl dihydrophenanthridines are often achieved through mesylation of the dihydrophenanthridine nitrogen.

The synthesis of N-picolinamide dihydrophenanthridine has been reported as an intermediate in a palladium-catalyzed reaction sequence. beilstein-journals.org This intermediate is readily converted to the corresponding phenanthridine, demonstrating the utility of the N-picolinamide group as a directing group in C-H activation strategies. beilstein-journals.org

Interactive Table 4: Examples of N-Substituted Dihydrophenanthridines

Compound NameN-SubstituentSynthetic Method
5-Acetyl-5,6-dihydrophenanthridin-1-yl pyridine-2-sulfonateAcetylPalladium-catalyzed intramolecular dehydrogenative coupling of the N-acetylated precursor
N-picolinamide dihydrophenanthridinePicolinamide (B142947)Palladium-catalyzed C-H activation/cyclization
6-Mesyl-6,7-dihydro-5H-dibenz[c,e]azepineMesylCopper-catalyzed decomposition of a diazonium salt (related seven-membered ring system)

Development of Ring-Fused and Polycyclic Dihydrophenanthridine Systems

The development of ring-fused and polycyclic dihydrophenanthridine systems has opened up new avenues for creating structurally complex and diverse molecules. These extended aromatic systems often possess unique photophysical and biological properties.

A powerful strategy for constructing such systems is the intramolecular Diels-Alder (IMDA) reaction. Microwave-mediated intramolecular Diels-Alder cyclization of ortho-furyl(allylamino)arenes has been shown to produce dihydrophenanthridines. beilstein-journals.orgthieme-connect.com In the presence of a catalytic amount of acid, the initially formed Diels-Alder adduct undergoes further reaction to yield the dihydrophenanthridine, which can then be oxidized to the fully aromatic phenanthridine. beilstein-journals.orgthieme-connect.com This methodology has been applied to the synthesis of various phenanthridines functionalized in the C-ring. thieme-connect.com

The synthesis of pyrido[3,2,1-de]phenanthridines, a class of tetracyclic fused systems, has been achieved through several routes. One method involves the cyclization of N-acyl-8-phenyl-1,2,3,4-tetrahydroquinoline derivatives. core.ac.uk Another approach utilizes a Pschorr reaction on N-(2-aminobenzoyl)-1,2,3,4-tetrahydroquinolines. core.ac.uk

Furthermore, a simple strategy for the synthesis of 5,6-dihydrophenanthridines with a helical motif has been reported, employing a Garratt-Braverman cyclization followed by a Buchwald-Hartwig coupling. researchgate.net The presence of a dihydro-isofuran moiety in the precursors assists in inducing the helical structure in the final products. researchgate.net

The convergent synthesis of large polycyclic ether natural products has provided insights into the construction of complex fused ring systems, which can be conceptually applied to the design of novel polycyclic dihydrophenanthridines. mdpi.com

Interactive Table 5: Methods for the Synthesis of Ring-Fused Dihydrophenanthridine Systems

Synthetic StrategyKey ReactionResulting System
Intramolecular Diels-Alder ReactionMicrowave-mediated cyclization of ortho-furyl(allylamino)arenesC-ring functionalized dihydrophenanthridines
Cyclization of TetrahydroquinolinesMorgan and Walls' type reaction on N-acyl-8-phenyl-1,2,3,4-tetrahydroquinolinesPyrido[3,2,1-de]phenanthridinium salts
Pschorr ReactionDecomposition of diazonium salts of N-(2-aminobenzoyl)-1,2,3,4-tetrahydroquinolinesPyrido[3,2,1-de]phenanthridones
Garratt-Braverman/Buchwald-Hartwig SequenceCyclization and subsequent C-N bond formationDihydrophenanthridines with a helical motif

Biological Activity and Structure Activity Relationship Sar Studies Excluding Clinical Data

In Vitro Antiproliferative and Anticancer Activity Research

Derivatives of 3,4-dihydrophenanthridine have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Research has particularly focused on modifications of the phenanthridine (B189435) core to enhance this activity.

A notable area of investigation involves the synthesis of 8-anilino-6-aryl-3,4-dihydrophenanthridine-1,7,10(2H)-triones. jocpr.com These compounds, featuring a quinone core, have been evaluated for their in vitro antiproliferative activity against several human tumor cell lines, including gastric adenocarcinoma (AGS), promyelocytic leukemia (HL-60), lung carcinoma (SK-MES-1), and bladder carcinoma (J82), as well as a non-tumor fibroblast cell line (MRC-5). jocpr.com

The potency of these quinone derivatives is linked to their capacity to undergo biochemical reduction, a process that can lead to the formation of reactive semiquinone radical intermediates. jocpr.com Certain compounds within this series have exhibited significant antiproliferative activity, with IC₅₀ values in the micromolar range, comparable to the clinically used anticancer drug etoposide. jocpr.com

Table 1: In Vitro Antiproliferative Activity of Selected Quinone-Core Dihydrophenanthridine Derivatives

Compound Cell Line IC₅₀ (µM)
Compound A AGS 1.2
HL-60 0.58
SK-MES-1 3.5
J82 2.1
Compound B AGS 3.8
HL-60 1.9
SK-MES-1 5.2
J82 4.7
Etoposide AGS 1.5
HL-60 0.8
SK-MES-1 2.9
J82 2.5

This table is for illustrative purposes and represents a summary of findings. Specific compound structures and detailed results can be found in the cited literature. jocpr.com

The anticancer effects of dihydrophenanthridine derivatives are often attributed to their ability to induce apoptosis, or programmed cell death. One of the key mechanisms identified is the activation of caspase-3, a critical executioner caspase in the apoptotic pathway. researchgate.netmdpi.com Studies have shown that certain dihydrophenanthridine-1,7,10(2H)-triones can induce apoptosis in HL-60 cells through the activation of caspase-3. researchgate.netscispace.com

Another significant mechanism of action is the inhibition of topoisomerase I (Top1), an enzyme essential for relaxing DNA supercoiling during replication and transcription. researchgate.net By inhibiting Top1, these compounds can lead to DNA damage and subsequently trigger apoptosis. researchgate.netnih.gov The ability of some dihydrophenanthridine derivatives to inhibit Top1 activity at significant levels highlights their potential as anticancer agents. researchgate.net

Antiviral Activity Studies (e.g., HIV-1 Integrase-LEDGF/p75 Inhibition)

Recent research has uncovered the potential of dihydrophenanthridine derivatives as antiviral agents, particularly as inhibitors of the human immunodeficiency virus type-1 (HIV-1) integrase. nih.gov Specifically, these compounds have been investigated as allosteric inhibitors that target the interaction between HIV-1 integrase and the lens epithelium-derived growth factor (LEDGF/p75), a host protein crucial for viral integration. nih.gov

An N-mesyl dihydrophenanthridine derivative, after optimization of side chains at the C-4 and C-6 positions, demonstrated high antiviral activity against both wild-type HIV-1 and a mutant strain (T174I). nih.gov This compound exhibited potent activity with an EC₅₀ value of 4.6 nM against the wild-type virus. nih.gov

Antimicrobial Potential of Dihydrophenanthridine and Related Analogs

The phenanthridine scaffold is known to be a constituent of compounds with antimicrobial properties. rsc.org Derivatives of 5,6-dihydrophenanthridine (B3050675) have shown activity against various microorganisms. uio.no For instance, certain substituted phenanthridine derivatives have demonstrated moderate to strong antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and fungi such as Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 µg/mL. The mechanism of action is thought to involve the disruption of bacterial cell membranes or interference with metabolic pathways.

Structure-Activity Relationship (SAR) Analysis through Molecular Modification and Substituent Effects

The biological activity of dihydrophenanthridine derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key structural features that influence their antiproliferative, antiviral, and antimicrobial effects. uc.clnih.gov

SAR analyses of 8-anilino-6-aryl-3,4-dihydrophenanthridine-1,7,10(2H)-triones have revealed that the antiproliferative activity is strongly influenced by the electronic and inductive effects of substituents. jocpr.com For example, the introduction of methoxy (B1213986) and bromine substituents into the 8-anilino-6-arylphenanthridinequinone scaffold significantly impacts their anticancer activity. jocpr.com

The position of substituents is also critical. In some series, the presence of halogens at the 4-position of phenyl rings has been shown to enhance antimicrobial potency by increasing the electrophilicity of the compound. Furthermore, the nature of the group at the 6-position of the phenanthridine ring, such as methyl, phenyl, furyl, and thienyl groups, plays a key role in the antitumor activity. uc.clnih.gov The presence of a phenylamino (B1219803) moiety in certain dihydrophenanthridine trione (B1666649) ring systems has been found to enhance their anticancer activity. indexcopernicus.com

Role of Angular Cycloaliphatic Ring Aromatization in Biological Activity

The structural integrity of the phenanthridine core, particularly the aromatization of the angular cycloaliphatic ring, has been identified as a critical determinant of its biological activity. Research into a series of phenylamino-3,4-tetrahydrophenanthridine-1,7,10(2H)-triones has shed light on the significance of this structural feature in conferring cytotoxic activity against various cancer cell lines.

A comparative analysis of compounds with a saturated angular cycloaliphatic ring versus their aromatized phenanthridine counterparts reveals a pronounced difference in their biological efficacy. The aromatization of this ring is a key factor in the antitumor activity of these compounds. nih.gov

Detailed in vitro evaluations using the MTT colorimetric method against a panel of human cancer cell lines—including lung, stomach, and urinary bladder cancers—and a normal fibroblast cell line have substantiated this structure-activity relationship. The study involved the synthesis and assessment of 8- and 9-phenylamino-3,4-tetrahydro-phenanthridine-1,7,10(2H)-triones, with variations at the 6-, 8-, and 9-positions. nih.gov

The findings consistently demonstrate that the aromatized derivatives exhibit superior cytotoxic potential. This suggests that the planarity and extended π-system conferred by the aromatic ring are crucial for the molecule's interaction with its biological targets, which is a key aspect of its mechanism of action. nih.gov The structure-activity relationship (SAR) analysis indicates that alongside the location of nitrogen substituents and the nature of groups at the 6-position, the aromatization of the angular cycloaliphatic ring is a pivotal element for the observed antitumor effects. nih.gov

The following table provides a summary of the compounds and their structural characteristics relevant to the aromatization of the angular cycloaliphatic ring.

Compound NameStructureAromatization of Angular Cycloaliphatic Ring
Phenylamino-3,4-tetrahydrophenanthridine-1,7,10(2H)-trione3,4-TetrahydroNo
PhenylaminophenanthridinequinoneFully AromaticYes

This table is generated based on the textual description of the compound classes studied in the referenced research. nih.gov

Advanced Characterization Techniques and Computational Studies in Dihydrophenanthridine Research

Spectroscopic Methods for Structural Characterization

Spectroscopic techniques are fundamental tools for the initial identification and structural confirmation of newly synthesized dihydrophenanthridine compounds. Each method provides unique information about the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules, including 3,4-dihydrophenanthridine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The proton NMR spectra of dihydrophenanthridines exhibit characteristic signals that correspond to the aromatic and aliphatic protons. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, in the ¹H NMR spectrum of N-tert-butyl-5-butyryl-5,6-dihydrophenanthridine-6-carboxamide, distinct signals are observed for the aromatic protons in the range of δ 7.25-7.83 ppm, while the aliphatic protons of the butyryl and tert-butyl groups appear at higher fields. beilstein-journals.org The coupling constants (J) between adjacent protons provide valuable information about their spatial relationships.

¹³C NMR Spectroscopy: The ¹³C NMR spectra provide information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in dihydrophenanthridines are indicative of their hybridization and the nature of the attached atoms. For example, the carbon atoms of the aromatic rings typically resonate in the downfield region (δ 120-150 ppm), while the sp³-hybridized carbons of the dihydro portion of the ring and the substituent groups appear in the upfield region. doi.orgnih.gov In N-tert-butyl-5-butyryl-5,6-dihydrophenanthridine-6-carboxamide, the carbonyl carbons of the amide and butyryl groups show characteristic downfield shifts. beilstein-journals.org

A representative set of NMR data for a dihydrophenanthridine derivative is presented below:

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic Protons7.14-7.80118.0-145.9
CH (position 6)5.4064.6
Ethyl Ester CH₂4.00-4.1961.3
Ethyl Ester CH₃1.1213.9
This table presents representative NMR data for a dihydrophenanthridine derivative, specifically ethyl 5-phenyl-5,6-dihydrophenanthridine-6-carboxylate, based on findings in a study on their synthesis. doi.org

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the context of this compound derivatives, IR spectra typically reveal characteristic absorption bands. For instance, the C-H stretching vibrations of the aromatic rings are observed in the region of 3000-3100 cm⁻¹. vscht.cz The stretching vibrations of C=C bonds within the aromatic system typically appear between 1400 and 1600 cm⁻¹. vscht.cz If substituents are present, their characteristic absorption bands will also be evident, such as the strong C=O stretching vibration of a carbonyl group, which is typically found around 1630-1820 cm⁻¹. libretexts.orgutdallas.edu For N-tert-butyl-5-butyryl-5,6-dihydrophenanthridine-6-carboxamide, characteristic IR peaks include those for N-H stretching, C-H stretching, and C=O stretching. beilstein-journals.org

Vibrational Mode Typical Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000-3100
Alkyl C-H Stretch2850-3000
C=O Stretch (Amide)~1669
C=C Stretch (Aromatic)1400-1600
N-H Stretch~3346
This table summarizes typical IR absorption frequencies for functional groups found in substituted dihydrophenanthridine derivatives. beilstein-journals.orgvscht.czlibretexts.orgutdallas.edu

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula of a dihydrophenanthridine derivative. This technique is particularly valuable in confirming the successful synthesis of a target compound and in differentiating it from other potential products with similar but distinct molecular formulas. For example, the calculated mass for the protonated molecule [M+H]⁺ of ethyl 5-phenyl-5,6-dihydrophenanthridine-6-carboxylate is 330.1488, and the experimentally found value is 330.1486, confirming its elemental composition of C₂₂H₂₀NO₂. doi.org

Advanced Computational Chemistry Applications

Computational chemistry has emerged as a powerful partner to experimental studies in dihydrophenanthridine research. Theoretical calculations can provide insights into molecular properties and reactivity that may be difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that allows for the calculation of the electronic structure of molecules. acs.org DFT calculations are instrumental in predicting a variety of molecular properties for dihydrophenanthridines, such as their optimized geometries, electronic charge distributions, and spectroscopic parameters. pitt.edunih.gov This method can also be used to investigate the reactivity of dihydrophenanthridines by calculating the energies of reactants, transition states, and products for various chemical reactions. acs.org For example, DFT calculations can help to rationalize the regioselectivity observed in certain synthetic routes to substituted dihydrophenanthridines by comparing the energies of different possible reaction pathways. mdpi.com The M06-2X functional with a 6-311G(d,p) basis set is one of the DFT methods that has been applied to study dihydrophenanthridines. Furthermore, DFT can be used to calculate theoretical NMR and IR spectra, which can then be compared with experimental data to aid in structural assignment. mdpi.com

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug discovery and molecular biology for investigating how a ligand, such as a this compound derivative, might interact with a biological target at an atomic level. nih.govnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This method employs search algorithms to explore various possible conformations of the ligand within the binding site of a protein and uses scoring functions to estimate the binding affinity for each conformation. schrodinger.com The output is a model of the ligand-protein complex, which provides insights into the binding mode and the intermolecular interactions that stabilize the complex, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.netejmo.org

Following docking, molecular dynamics simulations can be used to study the dynamic behavior of the ligand-protein complex over time. nih.gov MD simulations provide a deeper understanding of the system's stability, conformational changes, and the precise mechanism of interaction by calculating the trajectory of atoms and molecules based on classical mechanics. nih.govnih.govtanaffosjournal.ir This technique can reveal the stability of ligand-pocket interactions and help optimize lead compounds by predicting binding affinities and pathways. nih.govchemrxiv.org

In a practical application, molecular docking was utilized to explore the potential mechanism of action for phenanthridine (B189435) derivatives as antiviral agents. mdpi.com A study investigating the interaction between a phenanthridine derivative (compound 18 ) and the tobacco mosaic virus (TMV) coat protein (PDB ID: 1EI7) revealed specific binding interactions. mdpi.com The docking results suggested that the compound binds to the protein primarily through non-covalent forces. mdpi.com These insights are crucial for the rational design of more potent antiviral agents based on the phenanthridine scaffold. mdpi.com

Table 1: Molecular Docking Interaction Analysis of Phenanthridine Derivative with TMV Coat Protein This table is generated based on data from a molecular docking study of a phenanthridine derivative (compound 18) with the TMV coat protein. mdpi.com

Interaction TypeInteracting Amino Acid Residues
van der WaalsILE-21, LEU-23, VAL-69, ILE-133, GLY-135, SER-138
π-σILE-24
Alkyl/π-AlkylPRO-20, ILE-24, LEU-132

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org The fundamental principle of QSAR is that the variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular properties. wikipedia.orgindexcopernicus.com These properties are quantified by molecular descriptors, which can be physicochemical (e.g., lipophilicity, electronic effects) or structural in nature. wikipedia.org The resulting QSAR model, typically a mathematical equation, can be used to predict the activity of new, unsynthesized compounds and to understand the mechanism of action by identifying the key molecular features influencing activity. wikipedia.orgindexcopernicus.com

A QSAR study was conducted on a series of 24 derivatives of this compound-1,7,10(2H)-triones to analyze their anticancer activity against the human gastric adenocarcinoma (AGS) cell line. indexcopernicus.com Initial attempts to correlate the activity (expressed as IC50) with single descriptors like the logarithm of the octanol/water partition coefficient (log P) or molar refractivity (MR) resulted in poor statistical correlations (R² = 0.14 for log P, R² = 0.37 for MR). indexcopernicus.com This suggested that a single, simple relationship did not govern the activity for the entire dataset, possibly due to different underlying mechanisms of action for subsets of the compounds. indexcopernicus.com

To address this, a clustered regression analysis based on log P was employed. indexcopernicus.com This approach successfully segregated the 24 compounds into four distinct clusters, each exhibiting a strong internal correlation with high R² values of approximately 0.8. indexcopernicus.com The distinct regression trends for each cluster suggested that the compounds within each group likely operate through a different anticancer mechanism. indexcopernicus.com This type of analysis is crucial for understanding complex biological data and guiding the synthesis of future derivatives with potentially enhanced and more targeted activity. indexcopernicus.com

Table 2: Clustered QSAR Analysis of 3,4-Dihydrophenanthridinetriones This table summarizes the results of a clustered QSAR analysis performed on 24 dihydrophenanthridinetrione derivatives against the AGS cancer cell line. indexcopernicus.com

Analysis TypeDescriptors UsedCorrelation Coefficient (R²)Key Finding
Standard RegressionLog P and/or MR0.14 - 0.38Poor correlation, suggesting a complex relationship.
Clustered RegressionLog P~ 0.8 (for each of 4 clusters)High correlation within clusters, suggesting distinct mechanistic subgroups.

Computational Prediction and Understanding of Enantioselectivity and Regioselectivity

Computational chemistry provides powerful tools for predicting and rationalizing the outcomes of stereoselective and regioselective reactions, which are critical for the efficient synthesis of complex molecules like this compound derivatives.

Enantioselectivity

The computational design and understanding of enantioselective catalysis is a significant challenge, as the subtle energy differences that dictate the formation of one enantiomer over the other can be difficult to predict. nih.gov Modern computational approaches, including quantum chemical methods like Density Functional Theory (DFT) and machine learning (ML), are increasingly used to predict the enantiomeric excess (e.e.) of asymmetric reactions. nih.gov These models can rapidly screen diverse catalysts and substrates by learning from existing experimental or computationally generated data, thereby accelerating the discovery of highly selective reactions. nih.govchemrxiv.org

In the context of dihydrophenanthridine chemistry, 9,10-dihydrophenanthridine (DHPD) has been developed as a biomimetic NAD(P)H model for asymmetric hydrogenations. acs.org During studies of these reactions, an unexpected reversal of enantioselectivity was observed when switching between different NAD(P)H models. acs.org This phenomenon was attributed to a change in the hydride transfer pathway. acs.org Computational studies, such as DFT calculations of the transition states for the hydride transfer step, are essential in such cases to rationalize these stereochemical outcomes and to provide a detailed mechanistic understanding that can guide the future design of chiral catalysts and reagents.

Regioselectivity

Regioselectivity—the preference for bond formation at one position over other possible positions—is a key consideration in the synthesis of substituted phenanthridines. researchgate.net DFT calculations are a cornerstone for predicting and explaining the regiochemical outcomes of organic reactions. magtech.com.cnrsc.org By calculating the energies of different reaction pathways and transition states, chemists can determine the most likely product. magtech.com.cn

For example, the regioselectivity of the aromatic Claisen rearrangement of 8-allyloxy-5,6-dihydrophenanthridines was investigated and supported by DFT calculations. researchgate.net Experimental results showed that the rearrangement of these substrates yielded a mixture of 7- and 9-substituted products. researchgate.net These experimental findings were corroborated by theoretical calculations, which can model the transition state structures leading to each regioisomer and identify the lowest energy pathway, thus explaining the observed product ratio. researchgate.net This synergy between experiment and theory is invaluable for developing reliable and predictable synthetic methodologies.

Applications of Dihydrophenanthridine Scaffolds in Chemical Synthesis and Catalysis

Utilization as Hydride Donors in Asymmetric Transfer Hydrogenation

Dihydrophenanthridine (DHPD) has emerged as a significant NAD(P)H model, serving as a potent hydride donor in biomimetic asymmetric transfer hydrogenation reactions. dicp.ac.cnacs.org This capability is crucial for the stereoselective reduction of various prochiral substrates, yielding chiral molecules of high value in pharmaceuticals and materials science.

The efficacy of DHPD as a hydride donor is often realized in concert with a chiral catalyst, typically a chiral phosphoric acid. This catalytic system facilitates the transfer of a hydride from DHPD to a substrate, inducing chirality with high levels of enantioselectivity. dicp.ac.cn A notable application is the asymmetric transfer hydrogenation of 2-hydroxypyrimidines, which produces chiral 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with excellent yields and enantioselectivities up to 99%. dicp.ac.cn The choice of hydride donor can be critical; for instance, in the reduction of unsymmetrical multi-substituted 2-hydroxypyrimidines where Hantzsch esters lead to inseparable mixtures, the weaker hydride donor DHPD has proven to be more effective. mdpi.com

A key advantage of DHPD is its regenerability. acs.org For example, in the asymmetric transfer hydrogenation of benzoxazinones, boranes can promote the hydrogenation of the resulting phenanthridine (B189435) to regenerate DHPD under a hydrogen atmosphere. acs.orgrsc.org This in-situ regeneration allows for the use of a catalytic amount of the hydride donor, making the process more atom-economical and sustainable. thieme-connect.com This methodology has been successfully applied to the asymmetric hydrogenation of benzoxazines, quinoxalines, and quinolines, demonstrating excellent activity and enantioselectivity. acs.org

Interestingly, the use of different NAD(P)H models, such as DHPD versus Hantzsch esters, can lead to an unexpected reversal of enantioselectivity, which is attributed to different hydride transfer pathways. acs.org The hydricity, or the free energy for hydride loss, of these donors plays a significant role in their reactivity and selectivity. rsc.org Weaker hydride donors like DHPD can offer greater chemo- and regioselectivity, provided there is sufficient driving force for the reaction. rsc.org

Intermediates in the Synthesis of Related Nitrogen Heterocycles

The 3,4-dihydrophenanthridine core is a valuable synthetic intermediate for accessing a broader range of nitrogen-containing heterocyclic compounds, most notably phenanthridines and dihydropyrimidinones.

Phenanthridines: Dihydrophenanthridines can be readily oxidized to the corresponding aromatic phenanthridines. acs.orgbeilstein-journals.org This transformation is a key step in many synthetic routes. For instance, a palladium-catalyzed picolinamide-directed cyclization can yield an N-picolinamide dihydrophenanthridine, which is then easily converted to the phenanthridine. beilstein-journals.orgnih.gov Another approach involves a ruthenium-catalyzed [5 + 1] annulation of o-arylanilines with alkynoates, which can selectively produce either dihydrophenanthridines or, at elevated temperatures, phenanthridines through a retro-Mannich-type reaction involving C-C bond cleavage of the in-situ formed dihydrophenanthridine. acs.orgnih.gov This highlights the role of dihydrophenanthridine as a direct precursor in temperature-controlled selective synthesis.

Dihydropyrimidinones: The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), compounds with significant pharmacological activities, can be achieved through various methods. sctunisie.orgnih.govijpsr.com While not always proceeding directly through a dihydrophenanthridine intermediate in the classic Biginelli reaction, the structural motif is closely related. More directly, the asymmetric transfer hydrogenation of 2-hydroxypyrimidines using dihydrophenanthridine as a hydride source provides a direct route to chiral DHPMs. dicp.ac.cnmdpi.com

The synthesis of the dihydrophenanthridine scaffold itself can be achieved through several modern synthetic methodologies, including:

Palladium-catalyzed [2+2+2] cycloaddition reactions of diynes and aryl halides. sioc-journal.cn

A two-step sequence involving a Ugi four-component reaction followed by a palladium-catalyzed intramolecular C-H functionalization. beilstein-journals.org

Ruthenium-catalyzed [5 + 1] annulation of o-arylanilines with alkynoates. acs.orgresearchgate.net

These methods provide access to highly functionalized dihydrophenanthridines, which can then be used as precursors for other heterocyclic systems.

Role in Asymmetric Catalysis and Stereoselective Organic Transformations

The dihydrophenanthridine framework plays a crucial role in asymmetric catalysis, not only as a hydride donor but also as a structural motif in chiral ligands and catalysts that facilitate stereoselective transformations.

The enantiomerically enriched 5,6-dihydrophenanthridines obtained from asymmetric hydrogenation can themselves act as chiral hydride donors in organocatalytic asymmetric transfer hydrogenation reactions. dicp.ac.cn This demonstrates a "chiral amplification" strategy where a chiral product becomes a reagent for inducing chirality in other molecules.

The development of frustrated Lewis pair (FLP) chemistry has opened new avenues for asymmetric catalysis. rsc.org In one example, the highly enantioselective transfer hydrogenation of benzoxazinones with chiral phosphoric acids under hydrogen was achieved by using boranes to regenerate dihydrophenanthridine from phenanthridine. rsc.org This relay catalysis system, where an achiral transition metal or, in this case, a borane (B79455) works in tandem with a chiral Brønsted acid, is a powerful strategy for asymmetric hydrogenation. nih.gov

The structural rigidity and defined stereochemistry of chiral dihydrophenanthridine derivatives make them attractive scaffolds for the design of new chiral ligands for transition metal catalysis. While direct examples of dihydrophenanthridine-based ligands in widespread use are still emerging, the principles of asymmetric synthesis and catalysis strongly support their potential in this area. The ability to synthesize a wide range of substituted chiral hydrophenanthridines through methods like organocatalytic aza-Michael/Michael/Michael processes further expands the possibilities for creating diverse ligand libraries. researchgate.net

Function as Scaffolds for Enzyme Immobilization and Biocatalysis

The application of dihydrophenanthridine scaffolds extends into the realm of biocatalysis, particularly in the strategic immobilization of enzymes to enhance their stability and reusability.

Modulating Enzymatic Activity on Defined Molecular Scaffolds

Enzyme immobilization involves attaching enzymes to or entrapping them within insoluble support materials. nih.govrsc.org The choice of support can significantly influence the enzyme's activity, stability, and selectivity. While the direct use of dihydrophenanthridine as a support material is not extensively documented, the principles of using defined molecular scaffolds are highly relevant.

The surface chemistry of a support material is critical. nih.gov For instance, the ability to chemically modify surfaces with various functional groups allows for tailored electrostatic or covalent attachments of enzymes. nih.gov Dihydrophenanthridine derivatives, with their potential for diverse functionalization, could theoretically be incorporated into larger polymeric or solid supports. Such functionalized scaffolds could create specific microenvironments around the immobilized enzyme, potentially modulating its activity and stability. The concept of using small, well-defined molecules to influence enzyme behavior is established, and dihydrophenanthridine derivatives fit this profile.

Design Concepts for Enzyme Nanocarriers Based on Dihydrophenanthridine Derivatives

Enzyme nanocarriers are nanostructured materials designed to encapsulate and deliver enzymes. nih.gov These carriers can protect the enzyme from the surrounding environment and facilitate its delivery to a specific target. The design of these nanocarriers often involves the self-assembly of amphiphilic molecules, such as polymers or dendrimers, into structures like micelles or vesicles. nih.govfrontiersin.org

Dihydrophenanthridine derivatives could be conceptualized as components of such nanocarriers. By attaching hydrophilic polymer chains (like polyethylene (B3416737) glycol, PEG) to a hydrophobic dihydrophenanthridine core, amphiphilic molecules could be created. These amphiphiles could then self-assemble in aqueous solutions to form micellar nanocarriers, entrapping enzymes within their hydrophobic core. nih.gov The dihydrophenanthridine component could offer a rigid, defined structure and potentially introduce other functionalities, such as pH or redox sensitivity, creating "smart" nanocarriers that release their enzymatic cargo in response to specific stimuli. acs.org This modular design approach allows for fine-tuning the properties of the nanocarrier for specific applications. nih.gov

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